6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile

XLogP3 lipophilicity drug-likeness

6-Propyl-2-oxaspiro[3.3]heptane-6-carbonitrile (CAS 2866321-97-1) is a spirocyclic oxetane-nitile building block belonging to the 2-oxaspiro[3.3]heptane-6-carbonitrile chemotype. Its molecular formula is C₁₀H₁₅NO and its molecular weight is 165.23 g/mol.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 2866321-97-1
Cat. No. B6608634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile
CAS2866321-97-1
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCCCC1(CC2(C1)COC2)C#N
InChIInChI=1S/C10H15NO/c1-2-3-9(6-11)4-10(5-9)7-12-8-10/h2-5,7-8H2,1H3
InChIKeyMGGCNURKYOYUJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Propyl-2-oxaspiro[3.3]heptane-6-carbonitrile (CAS 2866321-97-1) — Catalogue-Ranked Physicochemical Profile for Procurement Screening


6-Propyl-2-oxaspiro[3.3]heptane-6-carbonitrile (CAS 2866321-97-1) is a spirocyclic oxetane-nitile building block belonging to the 2-oxaspiro[3.3]heptane-6-carbonitrile chemotype. Its molecular formula is C₁₀H₁₅NO and its molecular weight is 165.23 g/mol . The scaffold incorporates a conformationally constrained spiro[3.3]heptane core, an ether oxygen within a four-membered oxetane ring, and a nitrile group attached to the spiro junction. The 6-propyl substituent provides a flexible, electron-neutral alkyl chain, differentiating it from aryl-, carboxyl-, and H-substituted analogues within the same chemotype series .

Why “Any 2-Oxaspiro[3.3]heptane Carbonitrile” Cannot Replace 6-Propyl-2-oxaspiro[3.3]heptane-6-carbonitrile in Quantitative Structure–Property-Driven Campaigns


The 6-substituent on the 2-oxaspiro[3.3]heptane-6-carbonitrile core exerts a discontinuous effect on computed lipophilicity (XLogP3), hydrogen-bonding capacity, and conformational flexibility. The target compound’s XLogP3 of 1.4 sits in a narrow, intermediate lipophilicity window — meaning a programme advancing this scaffold for central nervous system or oral bioavailability optimisation would not observe the same property trajectory if a generic 6-phenyl (LogP 1.45) or 6-cyano-carboxylic acid (XLogP -0.2) surrogate was procured . These property shifts occur without altering the nitrile warhead or spirocyclic core, confirming that the 6-substituent controls partitioning behaviour independently of core reactivity .

Quantitative Comparator Evidence for 6-Propyl-2-oxaspiro[3.3]heptane-6-carbonitrile Versus Chemotype Analogues


Computed XLogP3 Lipophilicity: 6-Propyl vs. 6-Phenyl Analogue

The target compound displays an experimentally computed XLogP3 of 1.4 , placing it in the optimal CNS drug-likeness range (1–3). The direct 6-phenyl analogue has a nearly identical LogP of 1.45 . The minimal difference (ΔXLogP3 ≈ -0.05) indicates that the alkyl chain and phenyl group impart comparable overall lipophilicity, but through distinct mechanisms: the buried hydrophobic surface of the propyl chain versus the exposed aromatic surface of the phenyl ring, which may differentially affect plasma protein binding despite similar LogP values.

XLogP3 lipophilicity drug-likeness CNS multiparameter optimisation

XLogP Difference of 1.6 Units Relative to the 6-Cyano-Carboxylic Acid Analogue

When compared with the 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid analogue, which bears a carboxylic acid group in place of the propyl chain, the target compound is significantly more lipophilic (XLogP 1.4 vs. XLogP -0.2 ; ΔXLogP = +1.6). This large difference reflects the absence of the ionisable carboxyl group and the presence of the hydrophobic propyl moiety, predicting superior passive membrane permeability and reduced aqueous solubility.

XLogP chromatographic retention permeability acid-base character

Incremental Lipophilicity Gain Over the Unsubstituted 2-Oxaspiro[3.3]heptane Core

The target compound’s XLogP3 of 1.4 is 0.4 units higher than the parent 2-oxaspiro[3.3]heptane scaffold (XLogP3 = 1.0 [1]). This demonstrates that the propyl-nitrile substitution contributes a modest but measurable lipophilicity increment, which can be exploited in fragment-based drug discovery where fine-tuning logD while maintaining low molecular weight is critical.

XLogP3 logD fragment-based drug discovery spirocyclic core

Priority Procurement Scenarios for 6-Propyl-2-oxaspiro[3.3]heptane-6-carbonitrile Based on Quantitative Evidence


Fragment-Based Screening Libraries Requiring Defined Lipophilicity Increments

The measured XLogP3 difference of +0.4 relative to the parent 2-oxaspiro[3.3]heptane core makes this compound a practical fragment-sized building block for libraries where systematic logP expansion is tracked. Procurement for fragment-based drug discovery (FBDD) benefits from this well-characterised lipophilicity step.

CNS Drug Discovery Campaigns Targeting the logP 1–3 Sweet Spot

With an XLogP3 of 1.4 , the compound occupies the optimal lipophilicity range for CNS drug-likeness. It provides a non-aromatic, conformationally constrained nitrile-bearing scaffold that can serve as a bioisostere for phenyl-containing fragments, where the propyl chain’s subtle lipophilicity difference versus phenyl may modulate off-target binding .

Synthetic Intermediate for Parallel Library Synthesis Avoiding Acidic Functionality

The XLogP gap of +1.6 versus the 6-cyano-carboxylic acid analogue indicates that the target compound is a superior intermediate for parallel amide or amine library synthesis when the goal is to maintain neutral, membrane-permeable products. Procurement of this intermediate avoids the need for post-synthetic neutralisation of a carboxylic acid handle.

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